Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2 Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2
Brand Name: Vulcanchem
CAS No.: 152369-60-3
VCID: VC21151201
InChI: InChI=1S/C53H67N9O5/c1-33(2)24-39(32-58-44(49(54)63)25-34(3)4)59-51(65)47(28-37-30-56-42-22-14-12-20-40(37)42)62-52(66)46(27-36-18-10-7-11-19-36)60-53(67)48(29-38-31-57-43-23-15-13-21-41(38)43)61-50(64)45(55-5)26-35-16-8-6-9-17-35/h6-23,30-31,33-34,39,44-48,55-58H,24-29,32H2,1-5H3,(H2,54,63)(H,59,65)(H,60,67)(H,61,64)(H,62,66)/t39-,44-,45+,46-,47+,48+/m0/s1
SMILES: CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC
Molecular Formula: C53H67N9O5
Molecular Weight: 910.2 g/mol

Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2

CAS No.: 152369-60-3

Cat. No.: VC21151201

Molecular Formula: C53H67N9O5

Molecular Weight: 910.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2 - 152369-60-3

Specification

CAS No. 152369-60-3
Molecular Formula C53H67N9O5
Molecular Weight 910.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide
Standard InChI InChI=1S/C53H67N9O5/c1-33(2)24-39(32-58-44(49(54)63)25-34(3)4)59-51(65)47(28-37-30-56-42-22-14-12-20-40(37)42)62-52(66)46(27-36-18-10-7-11-19-36)60-53(67)48(29-38-31-57-43-23-15-13-21-41(38)43)61-50(64)45(55-5)26-35-16-8-6-9-17-35/h6-23,30-31,33-34,39,44-48,55-58H,24-29,32H2,1-5H3,(H2,54,63)(H,59,65)(H,60,67)(H,61,64)(H,62,66)/t39-,44-,45+,46-,47+,48+/m0/s1
Standard InChI Key BFHMRHNHBXKAPC-ICXWOUFDSA-N
Isomeric SMILES CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC
SMILES CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC
Canonical SMILES CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator